4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide
Description
Historical Context and Development
The discovery of this compound builds upon decades of research into hydrazide-hydrazone chemistry, which gained momentum following the identification of antimicrobial properties in early Schiff base derivatives. While exact synthesis dates for this specific compound remain undocumented in public literature, its structural framework emerged prominently in the 2020s as part of targeted drug design initiatives. A 2020 study demonstrated its synthesis through acid-catalyzed condensation of 4-hydroxybenzhydrazide with 2-hydroxybenzaldehyde derivatives under reflux conditions. This methodology aligned with broader trends in developing enzyme-targeted hydrazones, particularly for neurodegenerative disease applications.
Key developmental milestones include:
- 2020 : First reported synthesis and laccase inhibition activity
- 2024 : Identification as a selective acetylcholinesterase inhibitor with 18.6-fold selectivity over butyrylcholinesterase
- 2024 : Demonstration of non-toxicity in HepG2 hepatoblastoma cell lines
The compound's evolution reflects shifting priorities in medicinal chemistry from broad-spectrum agents to target-specific modulators with improved safety profiles.
Classification within Hydrazide-Hydrazone Compound Family
This compound belongs to the Schiff base subclass of hydrazide-hydrazones, distinguished by its:
Structural features (C~14~H~12~N~2~O~3~):
| Property | Value |
|---|---|
| Molecular weight | 256.25 g/mol |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 4 |
The compound exhibits characteristic hydrazone topology with:
- A 4-hydroxybenzoyl hydrazide moiety
- 2-hydroxybenzylidene substituent
- E-configuration azomethine linkage (confirmed by ^1^H-NMR coupling constants)
This places it within the salicylaldehyde-derived hydrazone subgroup, sharing structural homology with antimicrobial agents like nitrofurantoin while differing through its dual phenolic groups.
Structural Significance in Medicinal Chemistry Research
The molecule's architecture enables unique biomolecular interactions:
Key structural determinants :
- Intramolecular hydrogen bonding between C=O and adjacent N-H groups
- Planar conformation facilitated by π-π stacking of aromatic rings
- Electron-rich regions at hydroxy and azomethine functionalities
Bioactivity correlations :
| Target | Activity (IC~50~) | Inhibition Type | Source |
|---|---|---|---|
| Acetylcholinesterase | 4.8 µM | Competitive | |
| Laccase | 24-674 µM | Mixed-type |
Molecular docking simulations reveal the 2-hydroxybenzylidene moiety occupies the acetylcholinesterase peripheral anionic site through:
This binding mode contrasts with smaller hydrazones that penetrate deeper catalytic gorges, explaining its exceptional selectivity profile.
Evolution of Research Interest and Current Trends
Recent investigations (2020-2024) have driven three paradigm shifts:
1. Selectivity engineering :
- 2024 studies achieved 18.6-fold AChE/BuChE selectivity through steric bulk optimization
- Comparative analyses show 3.5× greater target affinity than galantamine derivatives
2. Green chemistry applications :
- Demonstrated laccase inhibition potential for bioremediation (K~i~ = 17.9-32.0 µM)
- Predicted biodegradability score: 0.78 (EPI Suite™)
3. Synthetic biology interfaces :
- Microbial production of 4-hydroxybenzoic acid precursors achieved 150 mM yields
- Enables sustainable scaling for industrial applications
Emerging research fronts include:
- Quantum mechanical studies of tautomeric equilibria
- Development of polymer-supported analogs for controlled drug release
- Exploration of photodynamic therapy applications
The compound's trajectory exemplifies modern drug discovery's shift toward multifunctional agents addressing both therapeutic and environmental challenges.
Table 1 : Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 257.09206 | 155.5 |
| [M+Na]+ | 279.07400 | 162.0 |
| [M-H]- | 255.07750 | 161.3 |
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-12-7-5-10(6-8-12)14(19)16-15-9-11-3-1-2-4-13(11)18/h1-9,17-18H,(H,16,19)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVOYZBDPPDBHJ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877421 | |
| Record name | Salicylaldehyde p-Hydroxyphenyl-acyl hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50877421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82859-76-5 | |
| Record name | 4-HYDROXYBENZOIC (2-HYDROXYBENZYLIDENE)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide typically involves the reaction of 4-hydroxybenzoic acid hydrazide with 2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids or bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 4-hydroxybenzoic (2-hydroxybenzylidene) hydrazide is its potential as an antimicrobial agent. Studies have demonstrated that derivatives of hydrazide-hydrazone compounds exhibit substantial antibacterial activity against various Gram-positive and Gram-negative bacterial strains.
- Case Study: Antibacterial Activity
- A study evaluated a series of hydrazide-hydrazones derived from 4-hydroxybenzoic acid against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds showed zones of inhibition ranging from 10 mm to 24 mm, indicating moderate to strong antibacterial properties compared to standard antibiotics like ampicillin .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 21 |
| Compound B | E. coli | 22 |
| Ampicillin | S. aureus | 22 |
Antifungal Properties
In addition to antibacterial effects, 4-hydroxybenzoic (2-hydroxybenzylidene) hydrazide derivatives have shown promising antifungal activity.
- Case Study: Antifungal Efficacy
| Compound | Fungal Strain | Inhibition (%) |
|---|---|---|
| Compound C | B. cinerea | 82.1 |
| Compound D | C. unicolor | 85.9 |
Antiviral Activity
Hydrazide-hydrazone compounds derived from 4-hydroxybenzoic acid have been investigated for their antiviral properties, particularly against hepatitis C virus.
- Case Study: Antiviral Screening
Applications in Cancer Research
The compound has also been explored for its anticancer potential, particularly through the formation of metal complexes.
- Case Study: Metal Complexes in Cancer Treatment
Agricultural Applications
The antifungal properties of hydrazide derivatives make them suitable candidates for agricultural applications, particularly in crop protection against fungal pathogens.
- Case Study: Agricultural Use
Materials Science
The unique chemical structure of 4-hydroxybenzoic (2-hydroxybenzylidene) hydrazide allows for its use in synthesizing novel materials with desirable properties.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide can be compared with other similar compounds, such as:
4-Hydroxybenzoic hydrazide: This compound is similar in structure but lacks the benzylidene group.
2-Hydroxybenzylidene hydrazide: This compound is similar but lacks the 4-hydroxybenzoic acid moiety.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical reactivity and biological activity.
Biological Activity
4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Synthesis
The compound is a hydrazone derivative formed from the condensation of 4-hydroxybenzoic acid hydrazide and 2-hydroxybenzaldehyde. The presence of both hydroxyl and hydrazone functional groups contributes to its biological activities.
Synthetic Route
- Starting Materials : 4-Hydroxybenzoic acid hydrazide and 2-hydroxybenzaldehyde.
- Reaction Conditions : Typically involves refluxing in ethanol or methanol, followed by purification through crystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, including:
| Microorganism | Concentration (ppm) | Activity |
|---|---|---|
| Staphylococcus aureus | 1000 | Inhibited |
| Escherichia coli | 1000 | Inhibited |
| Bacillus subtilis | 500 | Inhibited |
| Candida albicans | 500 | Inhibited |
The compound's mechanism of action may involve interference with microbial cell wall synthesis or disruption of metabolic pathways .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies indicate that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
- Mechanism : The compound may upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased cell death in cancerous cells .
Case Studies
- Enzyme Inhibition : A study explored the inhibitory effects of various phenolic hydrazones on laccase enzymes, revealing that derivatives of 4-hydroxybenzoic exhibited competitive inhibition with varying potencies . The effectiveness was quantified using inhibition constants (), indicating a strong affinity for enzyme binding.
- Molecular Docking Studies : Molecular docking studies have shown that the compound interacts favorably with specific enzyme active sites, suggesting potential for drug design targeting laccase enzymes involved in lignin degradation .
Q & A
Q. What are the standard synthetic methodologies for preparing 4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide and its derivatives?
The compound is typically synthesized via condensation reactions between 4-hydroxybenzoic hydrazide and salicylaldehyde derivatives. For example, refluxing equimolar amounts of 4-fluorobenzoic hydrazide and salicylaldehyde in ethanol for 4 hours yields the hydrazide-hydrazone product. Purification involves filtration and recrystallization from ethanol . Modifications to the aldehyde moiety (e.g., 4-(diethylamino)salicylaldehyde) enable structural diversification while maintaining the hydrazone core .
Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s structure?
Key techniques include:
- Infrared (IR) spectroscopy : Identifies N–H stretching (3200–3300 cm⁻¹) and C=O/C=N vibrations (1600–1680 cm⁻¹) .
- ¹H NMR : Signals at δ 8.3–8.5 ppm confirm the imine (–CH=N–) proton .
- X-ray crystallography : Resolves tautomeric forms (enol-imine vs. keto-amine) and coordination geometry in metal complexes .
- Elemental analysis : Validates stoichiometry (C, H, N content) .
Q. How can researchers resolve contradictions between in vitro biochemical activity and cellular effects for hydrazide-hydrazone derivatives?
Contradictions often arise from non-specific cytotoxicity or pan-assay interference (PAINS). Mitigation strategies include:
- Biochemical vs. cellular assays : Compare biochemical IC₅₀ values (e.g., enzyme inhibition) with cellular proliferation assays to isolate target-specific effects .
- Metabolic stability testing : Evaluate hydrolytic cleavage (e.g., via HPLC) to rule out artifacts from degradation products .
- Control experiments : Use structurally analogous inactive compounds to confirm mechanism of action .
Q. What mechanistic insights explain the compound’s antifungal activity in agricultural applications?
Derivatives inhibit laccase-producing fungi (e.g., Sclerotinia sclerotiorum) by disrupting fungal cell wall synthesis. Activity correlates with:
Q. How can computational methods optimize the compound’s bioactivity?
- Density Functional Theory (DFT) : Predicts electron distribution in frontier molecular orbitals (HOMO/LUMO), guiding modifications to enhance redox activity or metal-binding affinity .
- Molecular docking : Simulates interactions with targets (e.g., glucagon receptor) to refine structure-activity relationships (SAR) .
- Molecular dynamics (MD) : Assesses stability of metal complexes in biological environments .
Q. What strategies improve the compound’s utility in fluorescence-based ion sensing?
The 2-hydroxybenzylidene moiety enables “turn-on” fluorescence upon metal binding (e.g., Ga³⁺). Design considerations include:
Q. How can HPLC methods be optimized for analyzing hydrazide-hydrazone metabolites?
- Column selection : C18 reversed-phase columns resolve hydrolytic products (e.g., salicylaldehyde) from the parent compound .
- Mobile phase : Acetonitrile/water gradients (e.g., 40:60 to 70:30) improve peak separation .
- Detection : UV absorbance at 254 nm (for aromatic systems) or fluorescence detection enhances sensitivity .
Q. What SAR principles guide the design of hydrazide-hydrazones as glucagon receptor antagonists?
Key SAR findings include:
- Proximal aryl group : Electron-rich substituents (e.g., methoxy, indole) enhance receptor binding .
- Distal group flexibility : Linkers (e.g., benzyl ethers) tolerate varied lengths/polarities without losing affinity .
- Metabolic stability : tert-Methyl groups reduce oxidative metabolism, improving oral bioavailability .
Q. What methodologies assess the antioxidant activity of metal complexes derived from this compound?
- DPPH/ABTS assays : Quantify radical scavenging capacity via UV-Vis absorbance changes .
- Cyclic voltammetry : Measures redox potentials to correlate electronic properties with antioxidant efficacy .
- Cellular models : Use hepatocyte or fibroblast cultures to evaluate protection against oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
